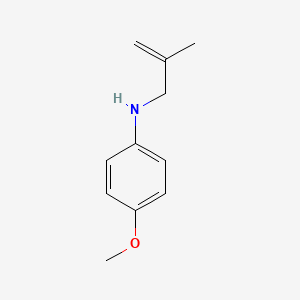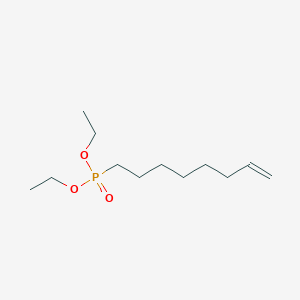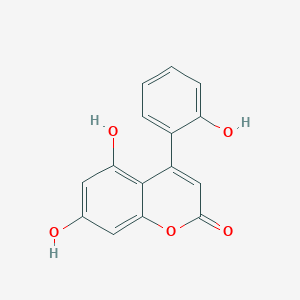
5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one is a compound belonging to the class of flavonoids. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, known for their antioxidant properties and potential health benefits .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one can be achieved through various methods. One common approach involves the reaction of 5,7-dihydroxy-4-methyl coumarin with aromatic aldehydes and dialkyl acetylenedicarboxylate in the presence of sodium carbonate . This one-pot, multi-component reaction is carried out under mild conditions and yields the desired product efficiently.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green solvents and catalysts is often employed to make the process more environmentally friendly .
化学反応の分析
Types of Reactions: 5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents and nucleophiles .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of quinones, while reduction can yield dihydro derivatives .
科学的研究の応用
5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it has shown potential as an antibacterial, anticancer, and anti-inflammatory agent . Its antioxidant properties make it valuable in the food and cosmetic industries as well .
作用機序
The compound exerts its effects through various molecular targets and pathways. It is known to inhibit enzymes such as CYP3A4 and CYP2C9, which are involved in drug metabolism . Additionally, it has been shown to interact with the GABA_A receptor as a negative allosteric modulator, contributing to its potential therapeutic effects .
類似化合物との比較
Similar Compounds: Similar compounds include other flavonoids such as quercetin, kaempferol, and luteolin . These compounds share structural similarities and exhibit comparable biological activities.
Uniqueness: What sets 5,7-Dihydroxy-4-(2-hydroxyphenyl)-2H-1-benzopyran-2-one apart is its biflavonoid structure, which enhances its antioxidant and therapeutic properties. Its ability to inhibit multiple enzymes and interact with various molecular targets makes it a versatile compound in scientific research .
特性
CAS番号 |
114590-62-4 |
|---|---|
分子式 |
C15H10O5 |
分子量 |
270.24 g/mol |
IUPAC名 |
5,7-dihydroxy-4-(2-hydroxyphenyl)chromen-2-one |
InChI |
InChI=1S/C15H10O5/c16-8-5-12(18)15-10(7-14(19)20-13(15)6-8)9-3-1-2-4-11(9)17/h1-7,16-18H |
InChIキー |
STTFUJUCFPJSOI-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=CC(=O)OC3=CC(=CC(=C23)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Ethenyl-4-[(4-nitrophenoxy)methyl]benzene](/img/structure/B14287829.png)
![tert-Butyl[2,6-dimethyl-4-(prop-2-en-1-yl)phenoxy]dimethylsilane](/img/structure/B14287831.png)
phosphanium perchlorate](/img/structure/B14287841.png)
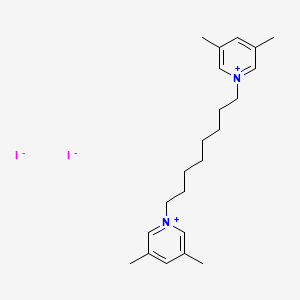
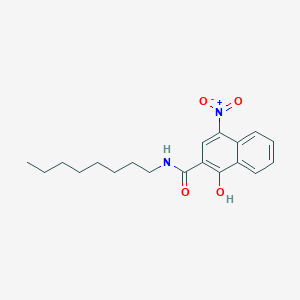

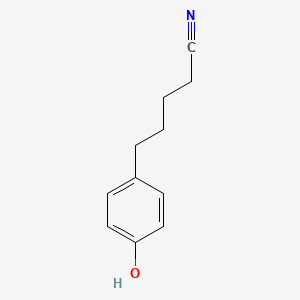
![2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran](/img/structure/B14287890.png)
![3-(Azidomethyl)-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B14287894.png)
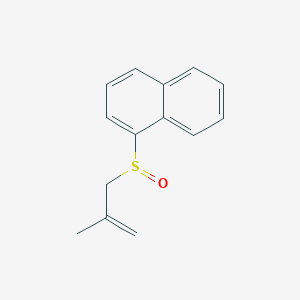
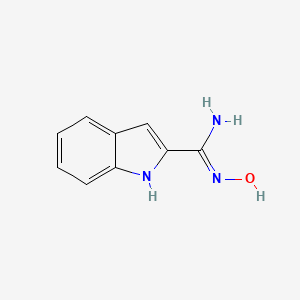
![3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione](/img/structure/B14287909.png)
